![molecular formula C10H8F2N2O2 B13682736 [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13682736.png)
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobenzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride or thionyl chloride.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using 3,5-difluorobenzyl bromide as the starting material. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, allowing for the introduction of various functional groups. Reagents such as sodium azide or thiols can be used for this purpose.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium azide, thiols, or halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols, halides.
科学研究应用
[3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The oxadiazole ring contributes to its stability and reactivity, facilitating its interaction with target molecules.
相似化合物的比较
Similar Compounds
- [3-(3,5-Difluorobenzyl)-1,2,4-triazol-5-yl]methanol
- [3-(3,5-Difluorobenzyl)-1,2,4-thiadiazol-5-yl]methanol
- [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]ethanol
Uniqueness
Compared to similar compounds, [3-(3,5-Difluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol exhibits unique properties due to the presence of the oxadiazole ring and the difluorobenzyl group. These structural features enhance its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C10H8F2N2O2 |
|---|---|
分子量 |
226.18 g/mol |
IUPAC 名称 |
[3-[(3,5-difluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H8F2N2O2/c11-7-1-6(2-8(12)4-7)3-9-13-10(5-15)16-14-9/h1-2,4,15H,3,5H2 |
InChI 键 |
SYYMVOQAWOQIHV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)F)CC2=NOC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


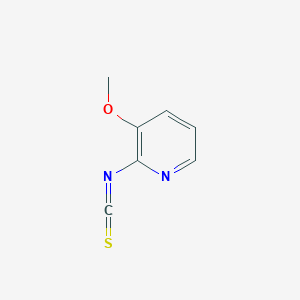
![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)
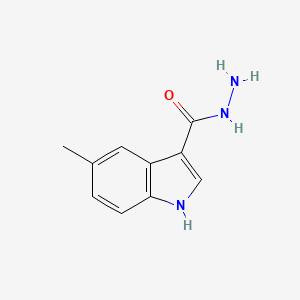
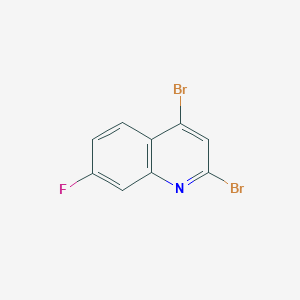

![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)
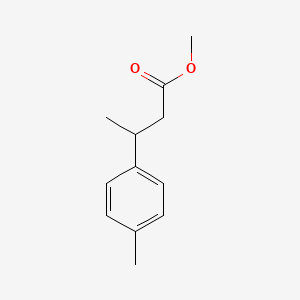

![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)
![6'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13682720.png)


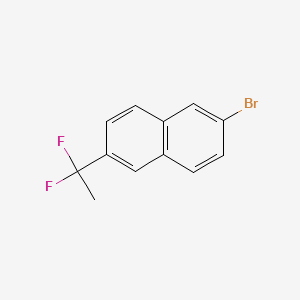
![3-Methyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13682737.png)
